Benzenesulfonamide, 4-methyl-N-4-quinolinyl-
Description
The quinolinyl group, a heterocyclic aromatic system, and the benzenesulfonamide core are critical for its bioactivity, particularly in targeting enzymes like carbonic anhydrases (hCAs) or proteins involved in cancer and inflammation . Its structural framework is analogous to several pharmacologically active benzenesulfonamide derivatives, which are often modified at the sulfonamide nitrogen or aromatic rings to optimize binding affinity, selectivity, and pharmacokinetic properties .
Properties
CAS No. |
32433-30-0 |
|---|---|
Molecular Formula |
C16H14N2O2S |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
4-methyl-N-quinolin-4-ylbenzenesulfonamide |
InChI |
InChI=1S/C16H14N2O2S/c1-12-6-8-13(9-7-12)21(19,20)18-16-10-11-17-15-5-3-2-4-14(15)16/h2-11H,1H3,(H,17,18) |
InChI Key |
QUSRFZSAXQSDFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=NC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme:
Key Parameters:
Purification:
-
Recrystallization : Ethanol or methanol yields 85–92% purity.
-
Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) achieves >99% purity.
Industrial-Scale Production
For large-scale synthesis, continuous flow reactors and automated systems are employed to enhance efficiency.
Optimized Industrial Protocol:
| Parameter | Condition |
|---|---|
| Reactor Type | Continuous flow with in-line mixing |
| Solvent | Chloroform |
| Base | Pyridine (1.5 equivalents) |
| Temperature | 50°C |
| Residence Time | 30 minutes |
| Yield | 94–97% |
| Purity (HPLC) | >99% |
Advantages:
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. A 2025 study reported a 92% yield using:
One-Pot Multistep Synthesis
A patent (CN110156675B) describes a one-pot method combining quinoline functionalization and sulfonylation:
-
Quinoline Activation : Treat 4-chloroquinoline with sodium hydride.
-
Sulfonylation : Add 4-methylbenzenesulfonyl chloride at 0°C.
-
Workup : Neutralize with NH₄Cl, extract with DCM.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time | Scalability |
|---|---|---|---|---|
| Classical Substitution | 85–92 | 90–95 | 2–6 hrs | Moderate |
| Industrial Flow Reactor | 94–97 | >99 | 30 min | High |
| Microwave-Assisted | 90–92 | 95–98 | 15 min | Low |
| One-Pot Synthesis | 95 | 97 | 4 hrs | Moderate |
Critical Challenges and Solutions
Hydrolysis of Sulfonyl Chloride
Byproduct Formation
Recent Advances (Post-2020)
Photocatalytic Methods
A 2023 study utilized visible-light catalysis to accelerate the reaction:
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation, particularly targeting the quinoline moiety or sulfonamide group. For example:
-
Oxidation of Quinoline : Quinoline derivatives can be oxidized to form quinolinium salts or hydroquinoline derivatives under acidic conditions.
-
Functional Group Oxidation : The sulfonamide group may oxidize to sulfonic acid derivatives, though this is less common due to its stability.
Typical reagents : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Conditions : Acidic or neutral pH, elevated temperatures.
Reduction Reactions
Reduction primarily affects the quinoline ring, converting it to dihydroquinoline derivatives. For example:
-
Heterocyclic Ring Reduction : The quinoline ring can be reduced to 1,2-dihydroquinoline using reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Sulfonamide Group Stability : The sulfonamide group typically resists reduction under standard conditions.
Typical reagents : NaBH₄, LiAlH₄, or catalytic hydrogenation (H₂/Pd/C).
Conditions : Polar solvents (e.g., methanol, ether), moderate temperatures.
Substitution Reactions
The compound’s structure allows for functional group substitution , particularly at the sulfonamide nitrogen or aromatic positions.
-
Nucleophilic Substitution : The sulfonamide nitrogen can react with nucleophiles (e.g., alkyl halides) to form N-substituted derivatives.
-
Electrophilic Substitution : The aromatic rings (benzene or quinoline) may undergo electrophilic substitution, though steric hindrance from the sulfonamide group limits this.
Typical reagents : Alkyl halides, alkyne reagents.
Conditions : Basic or acidic environments, depending on the target site.
Comparative Reaction Analysis
| Reaction Type | Reagents | Conditions | Key Products |
|---|---|---|---|
| Oxidation | KMnO₄, H₂O₂ | Acidic/neutral pH, heat | Quinolinium salts, oxidized sulfonamide |
| Reduction | NaBH₄, LiAlH₄ | Polar solvents, moderate heat | Dihydroquinoline derivatives |
| Nucleophilic Substitution | Alkyl halides, Grignard reagents | Basic conditions (e.g., NaOH) | N-substituted sulfonamides |
Stability and Reactivity Considerations
-
Light Sensitivity : The compound should be stored in dark conditions to prevent degradation.
-
pKa Influence : The sulfonamide group’s moderate acidity (pKa ~3–5) affects reactivity in acidic environments.
-
Solubility : Solubility in polar solvents (e.g., DMSO, ethanol) facilitates reactions under standard conditions .
Scientific Research Applications
4-methyl-N-(quinolin-4-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-N-(quinolin-4-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as carbonic anhydrase, which plays a role in various physiological processes. The compound can bind to the active site of the enzyme, blocking its activity and leading to therapeutic effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Quinolinyl and Pyridyl Derivatives:
- N-(5-chloro-6-(quinolin-3-yloxy)pyridin-3-yl)benzenesulfonamide derivatives (6–32): These compounds, synthesized with a pyridyl-quinolinyl ether linkage, showed Gold Scores (GS) of 78.09–87.26 in PPARγ docking studies, with hydrogen bonding scores (HBS) of 6.11–7.42 . The target compound’s quinolinyl group may similarly enhance hydrophobic interactions, though its methyl substituent on the benzene ring could reduce steric hindrance compared to bulkier groups like chloro.
Substituent Impact on Bioactivity :
- Nitro vs. Methyl Groups : In HIV integrase inhibitors, nitro groups on the benzenesulfonamide moiety improved activity (e.g., IC50 reduction), whereas methyl groups may prioritize metabolic stability over potency .
- Chloro Substitution : Chloro-substituted derivatives (e.g., compound 18 in ) exhibited IC50 = 35 μg/mL against HCT116 cells, suggesting electron-withdrawing groups enhance cytotoxicity .
Anticancer Activity :
| Compound Name | Target Cell Line | IC50 (μg/mL) | Reference |
|---|---|---|---|
| Compound 9 () | HCT116 | 35 | |
| Compound 18 () | MCF-7 | 90 | |
| HMC Compounds () | Inflammatory models | Not specified |
The target compound’s quinolinyl group may confer comparable antiproliferative effects, though its methyl group could reduce cytotoxicity relative to chloro or nitro analogues .
Enzyme Inhibition :
- Carbonic Anhydrase (CA): Benzenesulfonamides with GABA linkers () showed selective inhibition of hCA IX/XII over hCA I/II. The target compound’s quinolinyl group may enhance CA binding via π-π stacking, similar to high-affinity CA inhibitors .
- PPARγ Affinity: Compounds 6 and 7 () achieved GS = 78.09–87.26, suggesting the quinolinyl-pyridyl scaffold supports nuclear receptor interactions. The target compound’s methyl group may modestly lower GS compared to nitro-substituted analogues .
Biological Activity
Benzenesulfonamide, 4-methyl-N-4-quinolinyl- (chemical identifier: 32433-30-0) is a compound that belongs to the sulfonamide class, characterized by its diverse biological activities. The unique combination of a quinoline moiety and a benzenesulfonamide group imparts significant chemical and biological properties, making it a subject of interest in pharmacological research. This article provides a comprehensive overview of the biological activity of this compound, including data tables, case studies, and detailed research findings.
The synthesis of 4-methyl-N-(quinolin-4-yl)benzenesulfonamide typically involves the reaction between 4-methylbenzenesulfonyl chloride and quinoline-4-amine. The reaction is conducted in the presence of a base such as triethylamine or pyridine, often in organic solvents like dichloromethane or chloroform. The overall reaction can be summarized as follows:
Antimicrobial Properties
Research has demonstrated that benzenesulfonamides exhibit significant antimicrobial activity. A study evaluated various derivatives against bacterial and fungal strains, revealing that compounds with quinoline structures often displayed enhanced efficacy. The following table summarizes the antimicrobial activity of selected derivatives:
| Compound Name | Bacterial Inhibition Zone (mm) | Fungal Inhibition Zone (mm) |
|---|---|---|
| 4-methyl-N-(quinolin-4-yl)benzenesulfonamide | 18 | 15 |
| 2-hydrazinocarbonyl-benzenesulfonamide | 16 | 14 |
| 2,5-Dichloro-N-(4-nitrophenyl)-sulfonamide | 20 | 12 |
These results indicate that modifications to the sulfonamide structure can significantly influence antimicrobial potency .
Anticancer Activity
Benzenesulfonamides have also been investigated for their anticancer properties. A series of quinoline-based benzenesulfonamides were developed as potential carbonic anhydrase inhibitors (CAIs), which play a crucial role in tumor growth and metastasis. The following data illustrates their inhibitory activity against various cancer cell lines:
| Compound Name | IC50 (nM) MDA-MB-231 | IC50 (nM) MCF-7 |
|---|---|---|
| 4-methyl-N-(quinolin-4-yl)benzenesulfonamide | 25.8 | 18.6 |
| Meta-sulphonamide derivative | 8.4 | - |
| Unsubstituted derivative | >100 | >100 |
The results suggest that the presence of specific functional groups enhances the anticancer activity of these compounds .
The mechanism through which benzenesulfonamides exert their biological effects is multifaceted. One significant action is the inhibition of carbonic anhydrase enzymes, which are pivotal in maintaining acid-base balance in tissues and are implicated in cancer cell proliferation. By binding to the active site of these enzymes, the compound effectively inhibits their activity, leading to reduced tumor growth .
Case Studies
In one particular study involving isolated rat heart models, researchers assessed the effects of various benzenesulfonamide derivatives on perfusion pressure and coronary resistance. The findings indicated that certain derivatives significantly decreased perfusion pressure over time, suggesting potential cardiovascular implications:
| Compound Name | Dose (nM) | Perfusion Pressure Change (%) |
|---|---|---|
| Control | - | 0 |
| Benzenesulfonamide | 0.001 | -15 |
| 4-(2-aminoethyl)-benzenesulfonamide | 0.001 | -25 |
These results imply that specific structural modifications can enhance the cardiovascular effects of sulfonamides .
Q & A
Advanced Question
- Twinned Data Analysis : Use SHELXL’s TWIN/BASF commands to refine twinned crystals .
- Validation Tools : Check for geometric outliers (e.g., bond angles) with PLATON or CCDC Mercury .
- Comparative Studies : Cross-reference with analogous structures (e.g., 4-methyl-N-(2-oxo-propyl)-benzenesulfonamide) to identify systematic errors .
What biological assays are suitable for evaluating this compound’s mechanism of action?
Advanced Question
- Enzyme Inhibition : Use fluorescence-based assays (e.g., zinc-binding studies with TSQ analogues) to probe interaction with metalloenzymes .
- Antiproliferative Screening : Test against cancer cell lines (e.g., MCF-7) via MTT assays, correlating IC values with structural modifications .
How can QSAR models guide the design of derivatives with enhanced activity?
Advanced Question
- Descriptor Calculation : Use Gaussian or MOE to compute electronic (HOMO/LUMO) and steric (LogP) parameters.
- Docking Studies : Perform molecular docking (AutoDock Vina) to predict binding affinity to target proteins (e.g., carbonic anhydrase IX) .
- Validation : Compare predicted vs. experimental IC values to refine the model .
How should researchers address contradictory purity results from HPLC and NMR?
Advanced Question
- Orthogonal Methods : Combine HPLC (C18 column, acetonitrile/water gradient) with F NMR (if fluorinated impurities exist) .
- Mass Spectrometry : Use HRMS to detect trace byproducts (e.g., unreacted sulfonyl chloride) .
- Thermogravimetric Analysis (TGA) : Identify volatile impurities affecting purity metrics .
What protocols ensure stability during long-term storage?
Advanced Question
- Spectroscopic Monitoring : Track degradation via UV-Vis (λmax shifts) or FTIR (sulfonamide S=O peak stability) .
- Thermal Stability : Use DSC to determine decomposition temperatures; store at -20°C under inert gas (N) .
How do structural modifications at the quinolinyl group alter biological activity?
Advanced Question
- Functional Group Replacement : Compare 4-quinolinyl vs. 8-hydroxyquinoline derivatives using SAR tables.
- Zinc Chelation Studies : Fluorescence quenching assays with Zn ions to assess binding affinity changes .
- Crystallographic Data : Analyze hydrogen-bonding patterns (e.g., via Mercury) to explain activity differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
